(2Z)-N-(2-chlorophenyl)-3-[2-(4-fluorophenyl)ethyl]-4-oxo-2-(phenylimino)-1,3-thiazinane-6-carboxamide
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Overview
Description
(2Z)-N-(2-chlorophenyl)-3-[2-(4-fluorophenyl)ethyl]-4-oxo-2-(phenylimino)-1,3-thiazinane-6-carboxamide is a complex organic compound with a unique structure that includes a thiazinane ring, chlorophenyl, fluorophenyl, and phenylimino groups
Preparation Methods
The synthesis of (2Z)-N-(2-chlorophenyl)-3-[2-(4-fluorophenyl)ethyl]-4-oxo-2-(phenylimino)-1,3-thiazinane-6-carboxamide involves multiple steps, including the formation of the thiazinane ring and the introduction of the chlorophenyl, fluorophenyl, and phenylimino groups. Common synthetic routes include:
Formation of the Thiazinane Ring: This step typically involves the cyclization of appropriate precursors under controlled conditions.
Introduction of Substituents: The chlorophenyl, fluorophenyl, and phenylimino groups are introduced through substitution reactions using suitable reagents.
Final Assembly: The final compound is assembled through a series of condensation and cyclization reactions.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
(2Z)-N-(2-chlorophenyl)-3-[2-(4-fluorophenyl)ethyl]-4-oxo-2-(phenylimino)-1,3-thiazinane-6-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where one of its substituents is replaced by another group. Common reagents include halogens and nucleophiles.
Condensation: Condensation reactions can be used to form larger molecules by combining the compound with other reactants.
Scientific Research Applications
(2Z)-N-(2-chlorophenyl)-3-[2-(4-fluorophenyl)ethyl]-4-oxo-2-(phenylimino)-1,3-thiazinane-6-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2Z)-N-(2-chlorophenyl)-3-[2-(4-fluorophenyl)ethyl]-4-oxo-2-(phenylimino)-1,3-thiazinane-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways are subjects of ongoing research.
Comparison with Similar Compounds
(2Z)-N-(2-chlorophenyl)-3-[2-(4-fluorophenyl)ethyl]-4-oxo-2-(phenylimino)-1,3-thiazinane-6-carboxamide can be compared with similar compounds such as:
Ethyl acetoacetate: A simpler compound used in organic synthesis.
Fluorine compounds: Compounds containing fluorine, which exhibit unique chemical properties.
1-(4-Fluorophenyl)piperazine: A compound with a fluorophenyl group, similar to the one in the target compound.
Properties
Molecular Formula |
C25H21ClFN3O2S |
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Molecular Weight |
482.0 g/mol |
IUPAC Name |
N-(2-chlorophenyl)-3-[2-(4-fluorophenyl)ethyl]-4-oxo-2-phenylimino-1,3-thiazinane-6-carboxamide |
InChI |
InChI=1S/C25H21ClFN3O2S/c26-20-8-4-5-9-21(20)29-24(32)22-16-23(31)30(15-14-17-10-12-18(27)13-11-17)25(33-22)28-19-6-2-1-3-7-19/h1-13,22H,14-16H2,(H,29,32) |
InChI Key |
DVJTVARDCZOQOK-UHFFFAOYSA-N |
Canonical SMILES |
C1C(SC(=NC2=CC=CC=C2)N(C1=O)CCC3=CC=C(C=C3)F)C(=O)NC4=CC=CC=C4Cl |
Origin of Product |
United States |
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